molecular formula C12H9F2NO2S B13661160 Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13661160
M. Wt: 269.27 g/mol
InChI Key: GJYAOKJTALJMKY-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with a 3,4-difluorophenyl group and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 3,4-difluorobenzaldehyde under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(3,5-Difluorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYAOKJTALJMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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